molecular formula C13H14N2S B1517684 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-03-4

1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1517684
CAS No.: 1105189-03-4
M. Wt: 230.33 g/mol
InChI Key: NJZZOWKNVPTPFP-UHFFFAOYSA-N
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Description

1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, an allyl group, and a 4-methylphenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylbenzaldehyde and allylamine.

  • Reaction Steps: The process involves the formation of an imidazole ring through a cyclization reaction. This is often achieved by reacting the starting materials with thiourea under acidic conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthetic route described above can be scaled up for industrial production. This involves optimizing reaction conditions to maximize yield and minimize by-products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the allyl group.

  • Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically require strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the imidazole ring.

  • Reduction Products: Reduced forms of the imidazole ring or the allyl group.

  • Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: It has been investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-allyl-5-(3-methylphenyl)-1H-imidazole-2-thiol: Similar structure with a different position of the methyl group on the phenyl ring.

  • 1-allyl-5-(2-methylphenyl)-1H-imidazole-2-thiol: Another positional isomer with the methyl group on the phenyl ring.

  • 1-allyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its isomers and similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-3-8-15-12(9-14-13(15)16)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZZOWKNVPTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154041
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-03-4
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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